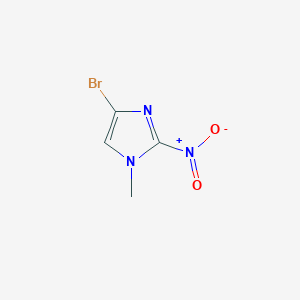

4-Bromo-1-methyl-2-nitro-1h-imidazole

Vue d'ensemble

Description

4-Bromo-1-methyl-2-nitro-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with bromine, methyl, and nitro groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-2-nitro-1H-imidazole typically involves the bromination of 1-methyl-2-nitroimidazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-methyl-2-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde under strong oxidizing conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted imidazoles.

Reduction: Formation of 4-bromo-1-methyl-2-amino-1H-imidazole.

Oxidation: Formation of 4-bromo-1-carboxy-2-nitro-1H-imidazole.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that 4-Bromo-1-methyl-2-nitro-1H-imidazole exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Studies have shown that derivatives of this compound can outperform established antibiotics in certain assays, indicating its potential as a new antimicrobial agent .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Target Bacteria | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | High |

| Compound B | E. coli | Moderate |

| Compound C | Bacillus subtilis | High |

Anticancer Potential

The compound has also been explored for its anticancer properties. Imidazole derivatives, including this compound, have shown promising results in inhibiting cancer cell proliferation in various studies. For instance, imidazole-based compounds have been reported to exhibit activity against NCI60 human cancer cell lines, with some derivatives demonstrating low IC50 values, suggesting strong anticancer potential .

Medical Applications

In the realm of pharmaceuticals, this compound is being researched as an intermediate in the synthesis of drugs targeting specific enzymes or receptors. Its structural properties allow it to interact effectively with biological targets, making it a valuable component in drug discovery efforts aimed at developing new therapeutic agents .

Industrial Applications

Beyond its biological significance, this compound finds applications in the production of agrochemicals and dyes. Its ability to serve as a precursor for various chemical reactions enhances its utility in industrial settings. The compound's stability and reactivity make it suitable for large-scale production processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by Jain et al. evaluated the antimicrobial activity of various imidazole derivatives against common pathogens. The findings indicated that certain derivatives of this compound exhibited superior activity compared to traditional antibiotics, highlighting its potential for clinical applications .

Case Study 2: Anticancer Research

In another study focused on anticancer properties, researchers synthesized several imidazole derivatives and assessed their effects on cancer cell lines. The results demonstrated that some compounds derived from this compound significantly inhibited cell growth and induced apoptosis in cancer cells .

Mécanisme D'action

The mechanism of action of 4-Bromo-1-methyl-2-nitro-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or antifungal effects. The bromine and methyl groups can enhance the compound’s binding affinity to specific enzymes or receptors, modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1H-imidazole

- 1-Methyl-2-nitro-1H-imidazole

- 2-Bromo-4-nitro-1H-imidazole

Uniqueness

4-Bromo-1-methyl-2-nitro-1H-imidazole is unique due to the presence of all three substituents (bromine, methyl, and nitro) on the imidazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

4-Bromo-1-methyl-2-nitro-1H-imidazole is a nitroimidazole derivative that exhibits significant biological activity, particularly in antimicrobial and anticancer applications. The compound's structure, featuring a bromine atom and a nitro group, contributes to its reactivity and interaction with various biological targets.

- IUPAC Name : this compound

- Molecular Formula : C4H5BrN2O2

- Molecular Weight : 195.00 g/mol

The biological activity of this compound is primarily attributed to the nitro group, which can undergo reduction to form reactive species that interfere with cellular processes. This reduction typically occurs under anaerobic conditions, leading to the formation of nitroso and hydroxylamine derivatives that can disrupt DNA synthesis and function, ultimately resulting in cell death .

Antimicrobial Activity

Research has demonstrated that this compound possesses notable antibacterial properties. It has been shown to inhibit the growth of several pathogenic bacteria, including strains resistant to conventional antibiotics. For instance, studies indicate that compounds with similar structures exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its potential anticancer properties. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, which can induce apoptosis in cancer cells. In vitro studies have shown that this compound can significantly reduce cell viability in various cancer cell lines, including breast and colon cancer cells .

Study on Antimicrobial Resistance

A recent study evaluated the efficacy of various nitroimidazole derivatives, including this compound, against metronidazole-resistant strains of Helicobacter pylori. The compound demonstrated promising results, suggesting its potential as an alternative treatment option for infections caused by resistant strains .

Cancer Cell Line Evaluation

In another investigation, the compound was tested against several human cancer cell lines using MTT assays to assess cytotoxicity. Results indicated that at concentrations ranging from 10 to 50 μM, there was a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .

Propriétés

IUPAC Name |

4-bromo-1-methyl-2-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c1-7-2-3(5)6-4(7)8(9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSBYDLKQWOUNMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30559319 | |

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121816-79-3 | |

| Record name | 4-Bromo-1-methyl-2-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30559319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.